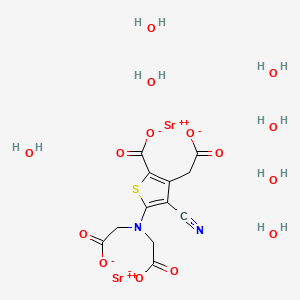![molecular formula C29H50O21 B1263859 [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 9045-28-7](/img/structure/B1263859.png)
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a modified form of starch, a naturally occurring polysaccharide found in plants Starch is composed of glucose units linked by glycosidic bonds and serves as a primary energy reserve in plantsThis compound is particularly valued for its improved solubility, stability, and functionality compared to native starch .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is typically prepared through the esterification of starch with acetic anhydride or acetic acid. The reaction is catalyzed by acids such as p-toluenesulfonic acid. The process involves the reaction of the hydroxyl groups of starch with acetic anhydride, resulting in the formation of ester bonds and the release of acetic acid .
Industrial Production Methods: Industrial production of starch, acetate often employs a semi-dry or slurry method. In the semi-dry method, starch is mixed with acetic anhydride and a catalyst, and the reaction is carried out under controlled temperature and moisture conditions. The slurry method involves dispersing starch in water, adding acetic anhydride, and maintaining the reaction under agitation. Both methods aim to achieve a high degree of substitution while maintaining the integrity of the starch granules .
Analyse Chemischer Reaktionen
Types of Reactions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breakdown of ester bonds in the presence of water or acids.
Oxidation: Introduction of carbonyl and carboxyl groups, enhancing its reactivity.
Etherification: Formation of ether bonds, improving its solubility and stability
Common Reagents and Conditions:
Esterification: Acetic anhydride, acetic acid, p-toluenesulfonic acid as a catalyst.
Hydrolysis: Water, acids (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like sodium hypochlorite.
Etherification: Alkyl halides, alkaline conditions
Major Products Formed:
Esterification: this compound.
Hydrolysis: Partially hydrolyzed starch, acetate.
Oxidation: Oxidized starch derivatives.
Etherification: Etherified starch derivatives
Wissenschaftliche Forschungsanwendungen
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of applications in various fields:
Chemistry: Used as a biodegradable polymer for the synthesis of environmentally friendly materials.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and controlled release properties.
Medicine: Utilized in wound dressings and tissue engineering for its biocompatibility and ability to promote cell growth.
Industry: Applied as a thickener, stabilizer, and film-forming agent in food products, adhesives, and coatings .
Wirkmechanismus
The mechanism of action of starch, acetate involves its interaction with various molecular targets and pathways:
Biodegradability: The ester bonds in starch, acetate are susceptible to hydrolysis by enzymes, leading to its breakdown into glucose units.
Biocompatibility: Its structure allows for interaction with biological tissues without eliciting an immune response.
Controlled Release: The ester bonds can be engineered to degrade at specific rates, allowing for controlled release of encapsulated substances
Vergleich Mit ähnlichen Verbindungen
Starch, succinate: Modified with succinic anhydride, used for similar applications but with different solubility and stability profiles.
Starch, phosphate: Modified with phosphoric acid, known for its enhanced thickening properties.
Starch, citrate: Modified with citric acid, used for its improved emulsifying properties
Uniqueness of Starch, Acetate: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate stands out due to its balanced properties of solubility, stability, and biodegradability. Its ability to form films and its compatibility with various industrial processes make it a versatile compound for numerous applications .
Eigenschaften
CAS-Nummer |
9045-28-7 |
|---|---|
Molekularformel |
C29H50O21 |
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
[2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H50O21/c1-9-15(34)16(35)24(13(7-32)44-9)49-28-20(39)18(37)25(50-29-26(45-10(2)33)21(40)23(42-4)12(6-31)47-29)14(48-28)8-43-27-19(38)17(36)22(41-3)11(5-30)46-27/h9,11-32,34-40H,5-8H2,1-4H3 |
InChI-Schlüssel |
MKRNVBXERAPZOP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |
Key on ui other cas no. |
9045-28-7 |
Synonyme |
Amprac 01 starch acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


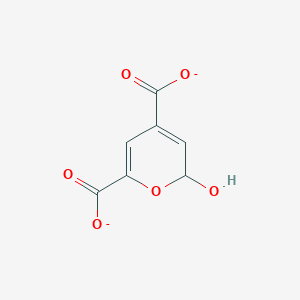
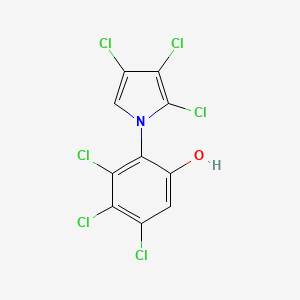
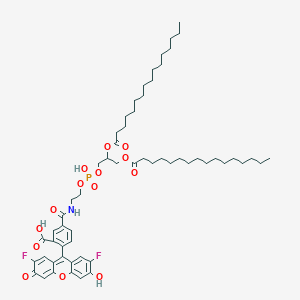
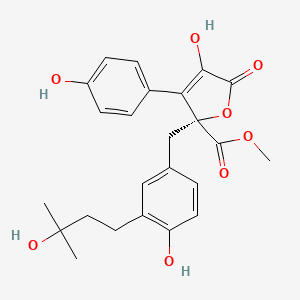
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
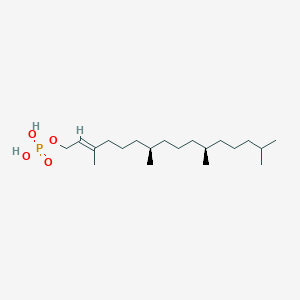
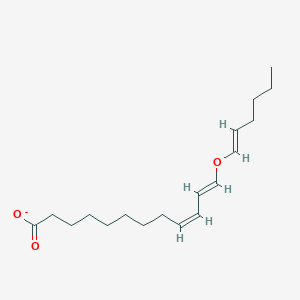
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)
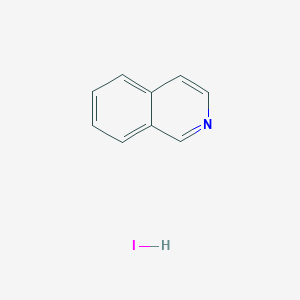
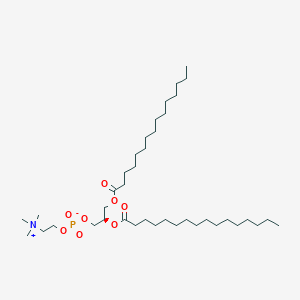
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)
